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Introduction

Cyclic GMP-AMP (cGAMP) disodium is a potent activator of the Stimulator of Interferon Genes

(STING) pathway, making it a promising vaccine adjuvant to enhance immune responses.[1][2]

cGAMP, a cyclic dinucleotide, acts as a second messenger that triggers the production of type I

interferons and other pro-inflammatory cytokines, thereby promoting both humoral and cellular

immunity against a wide range of antigens.[3][4] These application notes provide detailed

protocols for the preparation and use of cGAMP disodium as a vaccine adjuvant in preclinical

research settings.

Mechanism of Action: The cGAS-STING Pathway

The adjuvant activity of cGAMP is mediated through the activation of the cGAS-STING

signaling pathway.[5] Cytosolic DNA, a danger signal associated with viral infections or cellular

damage, is detected by cyclic GMP-AMP synthase (cGAS).[5] Upon binding to DNA, cGAS

synthesizes cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on

the endoplasmic reticulum.[5][6] This binding event initiates a conformational change in STING,

leading to its translocation to the Golgi apparatus.[6] In the Golgi, STING recruits and activates

TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3

(IRF3).[6][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives
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the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other

inflammatory cytokines.[5][6] This cascade of events creates a pro-inflammatory environment

that enhances antigen presentation and promotes the activation and differentiation of T and B

lymphocytes, leading to a more robust and durable antigen-specific immune response.[1][8]
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Caption: The cGAMP-STING signaling pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.benchchem.com/product/b15286694?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
1. Preparation of cGAMP Disodium Stock Solution

This protocol describes the preparation of a stock solution of cGAMP disodium for use as a

vaccine adjuvant.

Materials:

Lyophilized cGAMP disodium salt[3][9]

Sterile, endotoxin-free physiological water or PBS[3][9]

Sterile microcentrifuge tubes

Procedure:

Bring the lyophilized cGAMP disodium to room temperature.

Briefly centrifuge the vial to ensure the powder is at the bottom.

Aseptically add the required volume of sterile, endotoxin-free physiological water to

achieve a desired stock concentration (e.g., 1 mg/mL).[3][9]

Gently pipette up and down to dissolve the powder completely. Avoid vigorous vortexing.

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.[3][9]

2. In Vivo Mouse Immunization with cGAMP Adjuvant

This protocol outlines a general procedure for immunizing mice with a model antigen (e.g.,

Ovalbumin) and cGAMP disodium as an adjuvant.

Materials:

cGAMP disodium stock solution (see Protocol 1)
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Antigen solution (e.g., Ovalbumin in sterile PBS)

Sterile PBS

8-10 week old mice (e.g., C57BL/6)[1]

Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

On the day of immunization, thaw an aliquot of the cGAMP stock solution and the antigen

solution.

Prepare the immunization mixture by combining the antigen solution and the cGAMP

solution in a sterile tube. The final volume and concentrations should be calculated based

on the desired dosage per mouse. A typical dose of cGAMP ranges from 5 to 50 µg per

mouse.[3] For example, for a 200 µL injection volume containing 100 µg of Ovalbumin and

20 µg of cGAMP, mix the appropriate volumes of stock solutions and bring the final volume

to 200 µL with sterile PBS.

Gently mix the solution by pipetting.

Administer the immunization mixture to the mice via the desired route (e.g., intramuscular,

subcutaneous, or intraperitoneal).[1][2] For intramuscular injection, a volume of 50 µL per

posterior thigh muscle is common. For subcutaneous injection, a volume of 100-200 µL

can be injected at the base of the tail or on the back.[6][10]

Follow a prime-boost immunization schedule. A common schedule involves a primary

immunization on day 0 followed by a booster immunization on day 10 or 14 with the same

formulation.[1]

Monitor the mice for any adverse reactions.

Collect blood samples or tissues at desired time points for immunological analysis (e.g., 7-

14 days after the final immunization).[6]
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Caption: A typical workflow for in vivo mouse immunization.

3. Quantification of Antigen-Specific Antibodies by ELISA

This protocol describes an indirect ELISA to measure the titers of antigen-specific antibodies in

the serum of immunized mice.
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Materials:

96-well ELISA plates

Antigen for coating (e.g., Ovalbumin)

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Serum samples from immunized and control mice

HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

TMB substrate solution

Stop solution (e.g., 2N H₂SO₄)

Microplate reader

Procedure:

Dilute the antigen to a final concentration of 2-10 µg/mL in coating buffer. Add 100 µL of

the diluted antigen to each well of the 96-well plate.

Incubate the plate overnight at 4°C.

Wash the plate three times with wash buffer.

Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room

temperature.

Wash the plate three times with wash buffer.

Prepare serial dilutions of the serum samples in blocking buffer. Add 100 µL of each

dilution to the appropriate wells. Include a negative control (serum from unimmunized

mice).
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Incubate for 2 hours at room temperature.

Wash the plate five times with wash buffer.

Dilute the HRP-conjugated secondary antibody in blocking buffer according to the

manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well.

Incubate for 1 hour at room temperature.

Wash the plate five times with wash buffer.

Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is

observed (typically 15-30 minutes).

Add 50 µL of stop solution to each well to stop the reaction.

Read the absorbance at 450 nm using a microplate reader.

4. Analysis of Antigen-Specific T Cell Responses by ELISpot

This protocol details the use of an ELISpot assay to enumerate antigen-specific cytokine-

producing cells (e.g., IFN-γ) from the spleens of immunized mice.

Materials:

96-well PVDF membrane ELISpot plates

Capture antibody (e.g., anti-mouse IFN-γ)

Sterile PBS

Blocking solution (e.g., RPMI-1640 with 10% FBS)

Splenocytes isolated from immunized and control mice

Antigenic peptide or protein for stimulation

Biotinylated detection antibody (e.g., anti-mouse IFN-γ-biotin)
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Streptavidin-HRP

AEC substrate solution

ELISpot plate reader

Procedure:

Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash three times with

sterile PBS.

Coat the wells with the capture antibody diluted in sterile PBS and incubate overnight at

4°C.

Wash the plate three times with sterile PBS and block with blocking solution for 2 hours at

37°C.

Prepare a single-cell suspension of splenocytes.

Add 2x10⁵ to 5x10⁵ splenocytes per well.

Stimulate the cells with the specific antigen (e.g., peptide at 10 µg/mL) or a positive control

(e.g., Concanavalin A). Include a negative control (medium only).

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Wash the plate six times with wash buffer (PBS with 0.05% Tween-20) to remove the cells.

Add the biotinylated detection antibody diluted in blocking buffer and incubate for 2 hours

at room temperature.

Wash the plate six times with wash buffer.

Add streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room

temperature.

Wash the plate six times with wash buffer.

Add the AEC substrate solution and incubate until spots develop (typically 15-30 minutes).
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Stop the reaction by washing with deionized water.

Allow the plate to dry completely before counting the spots using an ELISpot reader.

Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear

comparison between different treatment groups.

Table 1: Antigen-Specific Antibody Titers (ELISA)

Group
IgG Titer
(Geometric Mean ±
SEM)

IgG1 Titer
(Geometric Mean ±
SEM)

IgG2a Titer
(Geometric Mean ±
SEM)

Antigen Only

Antigen + cGAMP (10

µg)

Antigen + cGAMP (50

µg)

Vehicle Control

Table 2: Antigen-Specific IFN-γ Producing Cells (ELISpot)

Group
Spot Forming Units (SFU) per 10⁶
Splenocytes (Mean ± SEM)

Antigen Only

Antigen + cGAMP (10 µg)

Antigen + cGAMP (50 µg)

Unstimulated Control

Advanced Protocols: cGAMP Formulation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Formulation of cGAMP with Liposomes

Encapsulating cGAMP in liposomes can enhance its delivery to antigen-presenting cells.[11]

Materials:

Lipids (e.g., DOTAP, cholesterol, DSPE-PEG2000)

cGAMP disodium

Chloroform

Sterile buffer (e.g., PBS)

Rotary evaporator

Extruder with polycarbonate membranes

Procedure:

Dissolve the lipids in chloroform in a round-bottom flask.

Remove the chloroform using a rotary evaporator to form a thin lipid film.

Hydrate the lipid film with a solution of cGAMP in sterile buffer by vortexing. This will form

multilamellar vesicles.

To create unilamellar vesicles of a defined size, subject the liposome suspension to

extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Remove unencapsulated cGAMP by dialysis or size exclusion chromatography.

Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

2. Incorporation of cGAMP into Virus-Like Particles (VLPs)

cGAMP can be incorporated into VLPs during their production to create a vaccine platform with

a built-in adjuvant.[12][13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6152940/
https://www.benchchem.com/product/b15286694?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8339669/
https://pubmed.ncbi.nlm.nih.gov/34142428/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

HEK293T cells

Plasmids encoding viral structural proteins (e.g., HIV-1 Gag) and an envelope protein

(e.g., VSV-G)[12]

Plasmid encoding cGAS[12]

Transfection reagent

Cell culture medium and supplements

Procedure:

Co-transfect HEK293T cells with plasmids encoding the VLP components and cGAS. The

overexpression of cGAS will lead to the production of cGAMP, which is then incorporated

into the budding VLPs.[12]

As a control, produce "empty" VLPs by co-transfecting with a plasmid encoding a

catalytically inactive cGAS.[12]

Harvest the cell culture supernatant containing the VLPs 48-72 hours post-transfection.

Purify the VLPs from the supernatant by ultracentrifugation through a sucrose cushion.

Quantify the amount of cGAMP incorporated into the VLPs using a cGAMP-specific ELISA

or a bioassay.[12]

The resulting cGAMP-loaded VLPs can be used for immunization.
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cGAMP Formulation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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